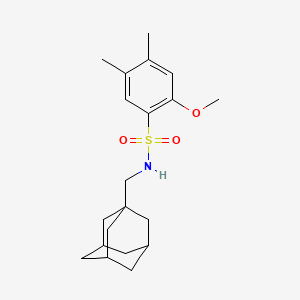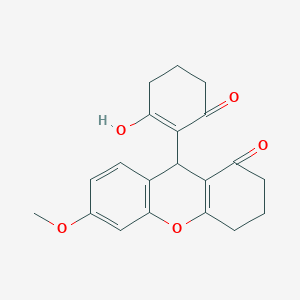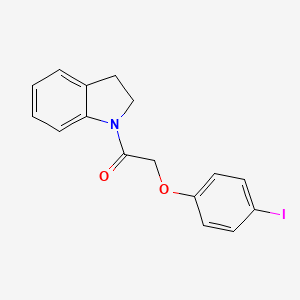![molecular formula C19H23NO4 B11510856 2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B11510856.png)
2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound with a complex structure that includes both ethylphenoxy and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-ethylphenol with an appropriate acylating agent to form 4-ethylphenoxyacetyl chloride. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .
Scientific Research Applications
2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
- Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate
- Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various industrial processes .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C19H23NO4/c1-3-15-8-10-16(11-9-15)24-14-19(21)20-12-13-23-18-7-5-4-6-17(18)22-2/h4-11H,3,12-14H2,1-2H3,(H,20,21) |
InChI Key |
JENFKGDBNVJTHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dichlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11510773.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B11510781.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11510784.png)
![2-{[(3,4-Diethoxyphenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11510786.png)

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B11510799.png)


![4-({[3-({(2Z,3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}amino)-2-imino-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11510808.png)
![ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11510828.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,3,4-trimethylbenzenesulfonamide](/img/structure/B11510834.png)
![4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide](/img/structure/B11510867.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11510872.png)
![4-Hydroxy-3-[3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11510879.png)
